L-threo-Ritalinic Acid

描述

BenchChem offers high-quality L-threo-Ritalinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-threo-Ritalinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

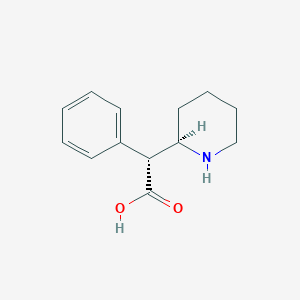

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-threo-Ritalinic Acid

Introduction

L-threo-Ritalinic acid, with the IUPAC name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid, is a primary metabolite of the central nervous system stimulant Methylphenidate (MPH).[1][2] Methylphenidate is widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][3] The parent drug, typically administered as a racemic mixture of d,l-threo-isomers, undergoes extensive and stereoselective metabolism in the liver.[4][5] The hydrolysis of the methyl ester group, catalyzed by carboxylesterase 1 (CES1), yields ritalinic acid.[3][6] This process heavily favors the hydrolysis of the l-isomer of MPH, leading to the formation of L-threo-Ritalinic acid.[1][3] While considered pharmacologically inactive, L-threo-Ritalinic acid is a crucial molecule for pharmacokinetic studies, metabolite analysis, and serves as a chiral building block in synthetic chemistry.

This guide provides a comprehensive overview of a robust and industrially relevant pathway for the synthesis of L-threo-Ritalinic Acid. The strategy hinges on two core stages: first, the synthesis of a racemic mixture of (d,l)-threo-ritalinic acid, and second, the chiral resolution of this racemate to isolate the desired L-threo enantiomer. This approach is well-documented in patent literature and offers a scalable and efficient route.[7][8]

Strategic Overview: From Racemate to Enantiopure Acid

The chosen synthetic strategy avoids the complexities and often lower yields of a direct asymmetric synthesis. Instead, it leverages a high-yielding synthesis of the racemic threo-diastereomer, followed by a classical resolution. This pathway is advantageous due to the thermodynamic stability of the threo configuration over the erythro, allowing for epimerization conditions that enrich the desired diastereomer before resolution.

The overall process can be dissected into two key transformations:

-

Synthesis of (d,l)-threo-Ritalinic Acid: This stage focuses on the efficient conversion of a diastereomeric mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide into the desired (d,l)-threo-ritalinic acid. The reaction employs a strong inorganic base in an alcoholic solvent, which concurrently drives the hydrolysis of the amide and the epimerization of the erythro-amide to the more stable threo-acid.[7]

-

Chiral Resolution: With the racemic threo-ritalinic acid in hand, the next critical step is the separation of the d- and l-enantiomers. This is achieved through the formation of diastereomeric salts using a chiral resolving agent. Specifically, an ester of tartaric acid, such as (+)-Dibenzoyl-D-tartaric acid, is used to selectively precipitate the salt of the d-enantiomer.[8][9] The desired L-threo-Ritalinic acid remains in the mother liquor, from which it can be isolated and purified.

Experimental Protocol

This protocol is adapted from patent literature for illustrative purposes. [8][9]

-

Dissolution: Dissolve (d,l)-threo-ritalinic acid (100 g, 0.456 mol) in a mixture of methanol (1.8 L) and water (1.6 L) at room temperature with stirring.

-

Addition of Resolving Agent: In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (182 g, 0.483 mol) in methanol (300 mL). Add this solution to the ritalinic acid solution over 30 minutes, maintaining the temperature below 50°C.

-

Crystallization of d-isomer Salt: a. Heat the combined solution to reflux (approx. 78-85°C) and maintain for 1-2 hours. b. Filter the hot solution through a hyflo bed to remove any particulates, washing the bed with a 1:1 water-methanol mixture. c. Cool the filtrate to 20-25°C and allow it to stand for approximately 12-14 hours. A solid precipitate of the d-threo-ritalinic acid-tartaric acid ester salt will form. d. Filter the solid mass and collect the filtrate (mother liquor), which is now enriched with the L-threo-ritalinic acid salt.

-

Isolation of L-threo-Ritalinic Acid from Mother Liquor: a. Take the mother liquor and concentrate it under reduced pressure to remove the methanol. b. Adjust the pH of the remaining aqueous solution to >10 with a suitable base (e.g., 50% NaOH solution) to liberate the free base of ritalinic acid and deprotonate the resolving agent. c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any neutral organic impurities. d. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~6.5. This will precipitate the L-threo-Ritalinic acid. e. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final L-threo-Ritalinic acid product.

Data Presentation

The following table summarizes the expected inputs and outputs for this synthetic pathway. Yields and purities are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity Target |

| A | Diastereomeric Amide Mixture | NaOH, 2-Propanol, HCl | (d,l)-threo-Ritalinic Acid | 80-90% | >98% (threo) |

| B | (d,l)-threo-Ritalinic Acid | (+)-Dibenzoyl-D-tartaric acid | L-threo-Ritalinic Acid | 35-45% (from racemate) | >99% e.e. |

Conclusion

The synthetic pathway detailed herein provides a reliable and scalable method for the production of L-threo-Ritalinic Acid. By combining a high-yield synthesis of the racemic precursor with an efficient classical resolution, this approach offers a practical solution for researchers and drug development professionals requiring access to this important metabolite. The principles of stereochemical control through epimerization and separation via diastereomeric salt formation are cornerstone techniques in modern pharmaceutical chemistry, and their application in this context demonstrates a robust and field-proven methodology.

References

-

PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

-

ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

-

myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Demethylphenidate Hydrochloride and Its Related Optical Isomers. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Retrieved from [Link]

-

ACS Publications. (2001). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Retrieved from [Link]

-

PharmaCompass. (n.d.). DL-Threo-Ritalinic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

PharmaCompass. (n.d.). DL-Threo-Ritalinic Acid HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

ElectronicsAndBooks. (1998). The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride.

- Google Patents. (n.d.). EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride.

-

National Center for Biotechnology Information. (n.d.). L-threo-Ritalinic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP 2651892 B1 - Low-temperature synthesis of methylphenidate hydrochloride.

-

AIR Unimi. (n.d.). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. Retrieved from [Link]

-

ResearchGate. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Retrieved from [Link]

- Google Patents. (n.d.). US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid.

-

PubMed. (1992). Enantioselective aspects of the disposition of dl-threo-methylphenidate after the administration of a sustained-release formulation to children with attention deficit-hyperactivity disorder. Retrieved from [Link]

- Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

Sources

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-threo-Ritalinic acid | C13H17NO2 | CID 12784358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Enantioselective aspects of the disposition of dl-threo-methylphenidate after the administration of a sustained-release formulation to children with attention deficit-hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 7. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 8. US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid - Google Patents [patents.google.com]

- 9. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation Mechanism of L-threo-Ritalinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the formation of L-threo-ritalinc acid, the primary inactive metabolite of the L-threo-enantiomer of methylphenidate. By delving into the stereochemical, enzymatic, and pharmacokinetic principles that govern this metabolic transformation, this document serves as a critical resource for professionals engaged in neuropharmacology and drug development.

Introduction: The Significance of Methylphenidate Metabolism

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD).[1] Commercial formulations typically consist of a racemic mixture of d-threo and l-threo-methylphenidate.[2][3] The therapeutic effects are primarily attributed to the d-threo-enantiomer, which acts as a dopamine and norepinephrine reuptake inhibitor.[4][5][6] The l-threo-enantiomer is considered pharmacologically less active.[4][7]

The clinical efficacy and safety profile of methylphenidate are profoundly influenced by its metabolism. The primary metabolic pathway for methylphenidate is de-esterification to its inactive metabolite, ritalinic acid.[6][8][9] This process is highly stereoselective, with the l-threo-enantiomer being metabolized at a much faster rate than the therapeutically active d-threo-enantiomer.[2][10] Understanding the mechanism behind the formation of L-threo-ritalinc acid is therefore crucial for optimizing drug design, predicting drug-drug interactions, and tailoring therapeutic strategies.

The Stereochemical Landscape of Methylphenidate

Methylphenidate possesses two chiral centers, giving rise to four stereoisomers: d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate.[9][11] The threo pair of enantiomers is the therapeutically relevant form, while the erythro isomers are associated with toxic effects.[1][11] The pharmacological activity resides almost entirely in the d-threo-isomer.[4][11]

Caption: Stereoisomers of Methylphenidate.

Enzymatic Hydrolysis: The Core of L-threo-Ritalinic Acid Formation

The conversion of methylphenidate to ritalinic acid is a hydrolysis reaction catalyzed by carboxylesterases, a family of enzymes primarily located in the liver.[3][8]

The Central Role of Human Carboxylesterase 1 (hCES1)

Extensive research has identified human carboxylesterase 1 (hCES1), specifically the CES1A1 isoenzyme, as the principal enzyme responsible for the metabolism of methylphenidate.[2][3][8] This enzyme is highly expressed in the liver and plays a critical role in the first-pass metabolism of many ester-containing drugs.[2][3][12] Genetic variations in the CES1 gene can lead to significant interindividual differences in methylphenidate metabolism and clinical response.[9]

Stereoselectivity of hCES1

A key feature of hCES1-mediated hydrolysis of methylphenidate is its profound stereoselectivity. The enzyme exhibits a significantly higher catalytic efficiency for the l-threo-enantiomer compared to the d-threo-enantiomer.[2][7] Studies have shown that the catalytic activity of hCES1 is 6 to 7 times greater for l-threo-methylphenidate.[7] This preferential metabolism of the l-isomer is the primary reason for its rapid clearance from the body following oral administration of the racemic mixture.[2][10]

This enzymatic preference leads to a much lower absolute bioavailability of l-methylphenidate (around 5%) compared to d-methylphenidate (around 20-23%).[10][13]

Caption: Metabolic pathway of L-threo-Methylphenidate.

Kinetic Parameters of hCES1-Mediated Hydrolysis

The stereoselective metabolism is quantitatively described by the kinetic parameters of the hCES1 enzyme for each enantiomer.

| Enantiomer | kcat/Km (mM⁻¹ min⁻¹) | Reference |

| l-threo-methylphenidate | 7.7 | [2][3] |

| d-threo-methylphenidate | 1.3 - 2.1 | [2][3] |

Table 1: Catalytic efficiency of hCES1 for methylphenidate enantiomers.

The higher kcat/Km value for the l-enantiomer confirms its status as the preferred substrate for hCES1, leading to its faster conversion to L-threo-ritalinc acid.

Analytical Methodologies for Quantification

Accurate quantification of methylphenidate and ritalinic acid enantiomers is essential for pharmacokinetic studies and clinical monitoring. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and ability to resolve stereoisomers.[14][15]

Experimental Protocol: Chiral LC-MS/MS Analysis

The following protocol outlines a typical workflow for the enantioselective determination of methylphenidate and ritalinic acid in a biological matrix such as whole blood or plasma.[14][15][16]

Step 1: Sample Preparation

-

Internal Standard Spiking: Add a known concentration of deuterated internal standards (e.g., rac-threo-MPH-d10 and rac-threo-RA-d10) to the biological sample.

-

Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge to isolate the analytes from matrix components.

-

Elution and Reconstitution: Elute the analytes from the SPE cartridge and reconstitute in the mobile phase.

Step 2: Chromatographic Separation

-

Column: Use a chiral column (e.g., Chiral-AGP) capable of separating the enantiomers.[16]

-

Mobile Phase: Employ an isocratic or gradient mobile phase, often a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate).[17]

-

Flow Rate: Maintain a constant flow rate (e.g., 1 mL/min).[17]

Step 3: Mass Spectrometric Detection

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Caption: Workflow for chiral analysis of Methylphenidate metabolites.

Conclusion

The formation of L-threo-ritalinc acid is a rapid, stereoselective metabolic process governed by the enzymatic activity of human carboxylesterase 1. The pronounced preference of hCES1 for the l-threo-enantiomer of methylphenidate results in its swift elimination and low systemic exposure compared to the therapeutically active d-threo-enantiomer. This fundamental mechanism has profound implications for the pharmacokinetics of racemic methylphenidate formulations. A thorough understanding of this pathway, supported by robust analytical methodologies like chiral LC-MS/MS, is indispensable for the continued development of effective and safe therapies for ADHD and related disorders.

References

-

Sun, Z., Murry, D. J., Blaskovich, P. D., & Rettie, A. E. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469–476. [Link]

-

ResearchGate. (n.d.). Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1. Retrieved from [Link]

-

Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71–78. [Link]

-

Srinivas, N. R., Hubbard, J. W., Quinn, D., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Pharmaceutical Sciences, 82(5), 553-557. [Link]

-

Glicksberg, A., Juhascik, M., & Kraner, J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. [Link]

-

Scilit. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

-

ResearchGate. (n.d.). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Retrieved from [Link]

-

dos Santos, G. C., da Costa, T. D., & de Oliveira, A. R. M. (2016). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 27(8), 1431-1437. [Link]

-

Gualtieri, C. T., & Hicks, R. E. (1985). The pharmacokinetics and clinical effectiveness of methylphenidate. Therapeutic Drug Monitoring, 7(4), 365-376. [Link]

-

Markowitz, J. S., Straughn, A. B., & Patrick, K. S. (2003). Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults. Clinical Pharmacokinetics, 42(4), 393-401. [Link]

-

Andersen, L., Kristensen, J. L., Hansen, S. H., & Nielsen, K. K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 486-492. [Link]

-

ResearchGate. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]

-

Nemoda, Z., Angyal, N., & Tarnok, Z. (2015). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Neuropsychopharmacologia Hungarica, 17(1), 21-28. [Link]

-

Aso, H., Basit, A., & Cui, D. (2022). Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. Drug Metabolism and Disposition, 50(5), 635-645. [Link]

-

ADHD-Viking. (2015). Pharmacokinetics and Metabolism of Methylphenidate. Retrieved from [Link]

-

Ulvestad, P., Gjestad, C., Øiestad, E. L., & Christophersen, A. S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma: correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. [Link]

-

Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

-

Tang, M., Le, H., & Al-Kofahi, M. (2021). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 110(3), 735-742. [Link]

-

ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Ritalin (methylphenidate)?. Retrieved from [Link]

-

Psych Scene Hub. (2020). Methylphenidate – Mechanism of Action, Dosage & Side Effects. Retrieved from [Link]

Sources

- 1. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. psychscenehub.com [psychscenehub.com]

- 7. d-nb.info [d-nb.info]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

Introduction: The Significance of L-threo-Ritalinic Acid in Modern Therapeutics

An In-Depth Technical Guide to the Stereospecific Synthesis of L-threo-Ritalinic Acid

L-threo-Ritalinic acid is a pivotal chiral intermediate in the synthesis of dexmethylphenidate (d-threo-methylphenidate), the pharmacologically active enantiomer of methylphenidate.[1][2] Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] The therapeutic efficacy of methylphenidate is primarily attributed to the d-threo enantiomer, which acts as a potent dopamine and norepinephrine reuptake inhibitor.[1][2] The l-threo enantiomer is significantly less active and has been associated with side effects and a euphoric response.[1][4] Consequently, the development of stereospecific synthetic routes to access enantiomerically pure L-threo-Ritalinic Acid is of paramount importance for the production of dexmethylphenidate, ensuring enhanced therapeutic benefit and a more favorable side-effect profile.

This technical guide provides a comprehensive overview of the core methodologies for the stereospecific synthesis of L-threo-Ritalinic Acid, intended for researchers, scientists, and professionals in drug development. The discussion will encompass classical resolution techniques, modern asymmetric synthesis strategies, and detailed experimental protocols, underpinned by mechanistic insights and authoritative references.

Strategic Approaches to Stereocontrol in L-threo-Ritalinic Acid Synthesis

The synthesis of enantiomerically pure L-threo-Ritalinic Acid presents a significant stereochemical challenge due to the presence of two chiral centers, giving rise to four possible stereoisomers (d-threo, l-threo, d-erythro, and l-erythro).[2][5] The primary goal is to selectively synthesize or isolate the (2S,2'S)-threo enantiomer. The strategies to achieve this can be broadly categorized into two main approaches: the resolution of racemic mixtures and de novo asymmetric synthesis.

I. Diastereomeric Resolution of Racemic threo-Ritalinic Acid and its Derivatives

A prevalent and industrially viable approach involves the preparation of a racemic mixture of (d,l)-threo-ritalinic acid or its ester, methylphenidate, followed by resolution using a chiral resolving agent. This method leverages the differential solubility of the resulting diastereomeric salts.

A common industrial strategy involves the resolution of racemic (±)-threo-methylphenidate, which is synthesized from (d,l)-threo-ritalinic acid.[1] The desired d-threo-methylphenidate is then isolated, and the undesired l-threo-methylphenidate can be hydrolyzed to L-threo-Ritalinic Acid.

Causality of Experimental Choices: The selection of the resolving agent is critical. Chiral carboxylic acids that form stable, crystalline salts with one enantiomer of the methylphenidate base are preferred. The solvent system is also crucial for achieving efficient separation of the diastereomeric salts.

Experimental Protocol: Resolution of (±)-threo-Methylphenidate with (+)-O,O'-Di-p-toluoyl-D-tartaric Acid (DPTTA) [1]

-

Preparation of Racemic Methylphenidate Base: Racemic ritalinic acid is esterified using methanol and thionyl chloride to yield racemic methylphenidate.[1] The reaction mixture is then neutralized to obtain the free base.[1]

-

Diastereomeric Salt Formation: The racemic methylphenidate base is dissolved in methanol and heated. A solution of (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) in methanol is added.[1]

-

Selective Crystallization: The mixture is allowed to cool to room temperature, leading to the precipitation of the diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate with DPTTA.[1]

-

Isolation and Liberation of the Free Base: The precipitated salt is filtered and washed. The salt is then treated with an aqueous base (e.g., ammonia) to liberate the enantiomerically enriched (2R,2'R)-(+)-threo-methylphenidate free base.[1]

-

Hydrolysis to L-threo-Ritalinic Acid: The mother liquor, enriched with the l-threo-methylphenidate enantiomer, is concentrated. The residue is then subjected to hydrolysis (e.g., using aqueous HCl) to yield L-threo-Ritalinic Acid.

Data Presentation: Resolution of (±)-threo-Methylphenidate

| Step | Product | Yield | Enantiomeric Purity (d:l) |

| Resolution | (2R,2'R)-(+)-threo-methylphenidate DPTTA salt | ~97% | - |

| Liberation | (2R,2'R)-(+)-threo-methylphenidate | ~85% | 99.9:0.1[1] |

Direct resolution of racemic ritalinic acid offers a more direct route to the desired enantiomer.

Causality of Experimental Choices: The choice of resolving agent and solvent system is critical to induce selective crystallization of one diastereomeric salt. The hydrochloride salt of ritalinic acid is often used to facilitate salt formation.[4]

Experimental Protocol: Resolution of (±)-threo-Ritalinic Acid Hydrochloride with (S)-(-)-α-Methylbenzylamine [4]

-

Salt Formation: (±)-threo-Ritalinic acid hydrochloride is dissolved in a mixture of ethanol and water.[4]

-

Addition of Resolving Agent: (S)-(-)-α-Methylbenzylamine is added to the solution.

-

Selective Crystallization: The solution is allowed to stand, leading to the crystallization of the diastereomeric salt of (2S,2'S)-threo-ritalinic acid with (S)-(-)-α-methylbenzylamine.

-

Isolation and Purification: The crystals are filtered, washed, and can be recrystallized to improve diastereomeric purity.

-

Liberation of L-threo-Ritalinic Acid: The purified diastereomeric salt is treated with acid to remove the chiral amine, followed by extraction and crystallization to yield enantiomerically pure L-threo-Ritalinic Acid.

Visualization: Workflow for Diastereomeric Resolution

Caption: General workflow for asymmetric synthesis.

Trustworthiness and Self-Validating Systems in Protocols

The reliability of any synthetic protocol hinges on its robustness and reproducibility. The described experimental procedures are designed to be self-validating through:

-

In-process Controls: Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and minimize side-product formation.

-

Purification to Constant Properties: Recrystallization of intermediates and the final product until key physical properties (e.g., melting point, specific rotation) are constant, indicating high purity.

-

Spectroscopic and Chiral Analysis: Unambiguous characterization of the final product and key intermediates by NMR, IR, and mass spectrometry. Enantiomeric purity is confirmed using chiral HPLC or SFC. [6][7]

Conclusion and Future Perspectives

The stereospecific synthesis of L-threo-Ritalinic Acid is a well-established field with both classical and modern approaches offering viable routes to this important pharmaceutical intermediate. While diastereomeric resolution remains a cornerstone of industrial production due to its scalability and cost-effectiveness, asymmetric methodologies continue to evolve, promising more efficient and atom-economical syntheses. Future research will likely focus on the development of novel catalytic systems with higher enantioselectivity and diastereoselectivity, further streamlining the synthesis of dexmethylphenidate and contributing to the availability of safer and more effective treatments for ADHD.

References

-

Renalson K. S. et. al. (2014). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). Omics Publishing Group. [Link]

-

Prashad, M. et al. (2003). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Erowid. [Link]

-

Pathy, K. S., subramanyam, C. S., & reddy, Y. T. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]

-

A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

-

Smith, C. R., & Swortwood, M. J. (2022). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. [Link]

- Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

- Low-temperature synthesis of methylphenidate hydrochloride.

-

Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. [Link]

-

Thai, D. L., et al. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. Journal of Medicinal Chemistry. [Link]

- Process for the preparation of dexmethylphenidate hydrochloride.

-

Smith, C. R., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. [Link]

-

Asymmetric Synthesis of Methylphenidate and Quinolizidinones by Addition of Aldehydes to Piperidine-Based Conjugated N-Acyl. Organic Letters. [Link]

-

Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

-

Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 4. erowid.org [erowid.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of L-threo-Ritalinic Acid

Introduction

L-threo-Ritalinic acid, with the systematic IUPAC name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid, is the principal and pharmacologically inactive metabolite of l-threo-methylphenidate.[1][2][3] As the less active enantiomer of the widely prescribed psychostimulant methylphenidate, understanding the metabolic fate of the l-threo isomer is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of the parent drug.[4] This technical guide provides a detailed overview of the core chemical properties of L-threo-Ritalinic Acid, offering valuable insights for researchers, scientists, and professionals in drug development and forensic analysis.

Molecular Structure and Stereochemistry

L-threo-Ritalinic Acid is a chiral molecule possessing two stereocenters, leading to four possible stereoisomers. The "threo" designation refers to the relative configuration of the substituents on the two stereogenic carbons. In the case of L-threo-Ritalinic Acid, both stereocenters are of the 'S' configuration.[5]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | [5] |

| CAS Number | 129389-68-0 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Canonical SMILES | C1CCNC(=O)O | [5] |

| InChI Key | INGSNVSERUZOAK-RYUDHWBXSA-N | [5] |

Metabolic Formation

L-threo-Ritalinic Acid is formed in vivo through the hydrolysis of l-threo-methylphenidate. This biotransformation is primarily catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver.[2] The hydrolysis of the methyl ester group of the parent drug leads to the formation of the corresponding carboxylic acid, L-threo-Ritalinic Acid, which is then excreted.[2][6]

Caption: Metabolic conversion of l-threo-Methylphenidate.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of enantiomerically pure L-threo-Ritalinic Acid are not extensively available in the public domain. Much of the existing data pertains to the racemic dl-threo mixture or the d-threo enantiomer.

Table 2: Physicochemical Properties of Ritalinic Acid Isomers

| Property | Value | Isomer/Form | Source(s) |

| Melting Point | 236-240 °C | l-threo hydrochloride | [7] |

| 208-211 °C (dec.) | dl-threo hydrochloride | [1] | |

| 261-265 °C | dl-threo (racemic) | [8] | |

| Solubility | Good to adequate in polar solvents (e.g., water, methanol, ethanol) | dl-threo | [1][2] |

| pKa (Predicted) | Not Available | - | - |

Spectroscopic Data

Comprehensive spectroscopic data specifically for L-threo-Ritalinic Acid is limited. However, data for related isomers and derivatives can provide valuable structural insights.

Infrared (IR) Spectroscopy

A patent for the resolution of dl-threo-ritalinic acid provides some characteristic IR absorption bands for d-threo-ritalinic acid hydrochloride, which can be considered a close approximation for the l-threo isomer.[7]

Table 3: Characteristic IR Absorption Bands for threo-Ritalinic Acid Hydrochloride

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3150-2710 | O-H stretch of bonded COOH group | [7] |

| 2567, 2509 | N-H stretch | [7] |

| 1709 | C=O stretch of COOH group | [7] |

| 1585, 1456 | Benzenoid bands | [7] |

| 1396 | C-N stretch | [7] |

| 1182 | C-O stretch | [7] |

| 729, 704 | C-H out-of-plane bending of mono-substituted benzene ring | [7] |

Synthesis and Purification

The primary route to obtaining enantiomerically pure L-threo-Ritalinic Acid is through the resolution of the racemic dl-threo-ritalinic acid.

Experimental Protocol: Resolution of dl-threo-Ritalinic Acid

This protocol is adapted from a patented method for the separation of d- and l-threo-ritalinic acid.[7]

Materials:

-

dl-threo-Ritalinic acid

-

Methanol

-

Water

-

(+)-Dibenzoyl-D-tartaric acid

-

Toluene

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

Dissolve dl-threo-ritalinic acid in a methanol-water mixture at room temperature.

-

In a separate vessel, dissolve (+)-Dibenzoyl-D-tartaric acid in methanol.

-

Add the tartaric acid solution to the ritalinic acid solution at a temperature below 50°C.

-

Heat the resulting mixture to reflux (78-85°C) and maintain for 1-2 hours.

-

Filter the hot solution through a hyflo bed and wash with a water-methanol mixture.

-

Cool the filtrate to 20-25°C and maintain for an extended period (e.g., 13 hours) to allow for the crystallization of the d-threo-ritalinic acid-dibenzoyl tartaric acid salt.

-

Filter the crystalline salt. The mother liquor will be enriched with the l-threo-ritalinic acid-dibenzoyl tartaric acid salt.

-

Treat the mother liquor with concentrated hydrochloric acid and toluene, then concentrate under vacuum.

-

Add acetone to the residue and cool to precipitate l-threo-ritalinic acid hydrochloride.

-

Filter and dry the l-threo-ritalinic acid hydrochloride.

Caption: Workflow for the resolution of dl-threo-Ritalinic Acid.

Stability and Degradation

Analytical Methods

The quantification of L-threo-Ritalinic Acid, particularly in biological samples, is predominantly achieved using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] These methods offer high sensitivity and selectivity, allowing for the separation and accurate measurement of the individual enantiomers of both methylphenidate and ritalinic acid.

Chemical Reactivity

L-threo-Ritalinic Acid exhibits the characteristic reactivity of both a carboxylic acid and a secondary amine. The carboxylic acid moiety can undergo esterification, for example, with methanol in the presence of an acid catalyst to form the corresponding methyl ester (l-threo-methylphenidate).[11] The piperidine nitrogen can act as a nucleophile.

Conclusion

L-threo-Ritalinic Acid is a key metabolite in the disposition of l-threo-methylphenidate. While a significant body of knowledge exists regarding its formation and general properties, this technical guide highlights the need for more specific experimental data on the enantiomerically pure L-threo isomer. Further research into its specific physicochemical properties, spectroscopic characterization, and degradation pathways will provide a more complete understanding of this molecule, aiding in the fields of pharmacology, drug metabolism, and forensic science.

References

-

PharmGKB. Methylphenidate Pathway, Pharmacokinetics. [Link]

-

Chem-Impex International, Inc. Ritalinic acid. [Link]

-

Taylor & Francis. Ritalinic acid – Knowledge and References. [Link]

- Google Patents. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

- Google Patents.

-

Erowid. Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. [Link]

-

PubChem. methyl (R)-phenyl((S)-piperidin-2-yl)acetate. [Link]

-

ResearchGate. Preparation and structural analysis of (±)-threo-ritalinic acid. [Link]

-

PubMed. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A stability indicating method development and validation for the simultaneous estimation of methylphenidate hydrochloride and its impurities in bulk and pharmaceutical dosage form by RP-HPLC. [Link]

-

ElectronicsAndBooks. The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride. [Link]

-

ResearchGate. Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

-

PubChem. L-threo-Ritalinic acid. [Link]

-

PharmaCompass. phenyl(piperidin-2-yl)acetic acid. [Link]

-

ResearchGate. The structures of (±)-threo-ritalinic acid [(±)-threo-2] and its methyl ester [(±)-threo-1·HCl]. [Link]

-

ChemBK. 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. [Link]

-

International Journal of PharmTech Research. Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

- Google Patents.

-

Wikipedia. X-ray crystallography. [Link]

-

Molecules. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

PubChem. DL-threo-Ritalinic Acid Hydrochloride. [Link]

-

Chemspace. (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. [Link]

-

Trends in Analytical Chemistry. Stability-indicating methods for the determination of drug substances and their degradation products. [Link]

-

Taylor & Francis Online. Ritalinic acid. [Link]

-

PubChem. methyl (S)-phenyl((R)-piperidin-2-yl)acetate. [Link]

-

Molecules. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

ResearchGate. (PDF) Pharmacology of the enaniomers of threo-methylphenidate. [Link]

-

Pharmaffiliates. DL-threo-Ritalinic Acid. [Link]

- Google Patents. US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid.

Sources

- 1. US6441178B2 - Resolution of ritalinic acid salt - Google Patents [patents.google.com]

- 2. US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof - Google Patents [patents.google.com]

- 3. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Ritalinic acid, D-threo- | C13H17NO2 | CID 10922012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 7. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to L-threo-Ritalinic Acid: From Discovery to Modern Analytical Methodologies

Abstract

L-threo-Ritalinic acid, the major but pharmacologically inactive metabolite of methylphenidate (Ritalin®), represents a cornerstone in understanding the pharmacokinetics and metabolism of one of the most prescribed psychostimulants. Its discovery was a pivotal moment in elucidating the stereoselective processing of methylphenidate enantiomers, a process governed by the enzyme carboxylesterase 1 (CES1). This guide provides a comprehensive technical overview of L-threo-ritalinic acid, designed for researchers, scientists, and drug development professionals. It delves into the historical context of its discovery, the intricate details of its formation through stereoselective metabolism, its confirmed pharmacological inactivity, and its applications as a crucial biomarker in clinical and forensic toxicology. Furthermore, this document provides detailed, field-proven protocols for its chemical synthesis and for its bioanalysis using advanced techniques such as solid-phase extraction (SPE) and chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a complete scientific resource on this key molecule.

Introduction: The Central Metabolite of Methylphenidate

Methylphenidate (MPH) is a phenethylamine-class central nervous system (CNS) stimulant, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Commercial formulations of MPH are typically a racemic mixture of two enantiomers: d-threo-methylphenidate and l-threo-methylphenidate. The therapeutic efficacy of MPH is almost exclusively attributed to the d-threo enantiomer, which potently blocks the reuptake of dopamine and norepinephrine.

Upon oral administration, MPH undergoes extensive and rapid first-pass metabolism, primarily through de-esterification, leading to the formation of its main metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA). This metabolic conversion is not only the principal clearance pathway for the drug—with 60-80% of an administered dose recovered as RA in urine—but it is also highly stereoselective. The l-threo enantiomer of MPH is preferentially hydrolyzed over the d-threo enantiomer, resulting in the l-enantiomer of ritalinic acid, L-threo-ritalinic acid, being a major metabolic product. Understanding the discovery, formation, and analytical quantification of L-threo-ritalinic acid is therefore fundamental to the study of methylphenidate's pharmacokinetics, therapeutic monitoring, and forensic analysis.

Historical Context and Discovery

The elucidation of methylphenidate's metabolic fate was a critical step following its widespread clinical adoption. While MPH was synthesized in 1944, its primary metabolic pathways were detailed in the 1970s. A landmark study by Faraj et al. in 1974 provided the first comprehensive characterization of methylphenidate metabolism in humans and animals. Using radiolabeled ¹⁴C-methylphenidate, they demonstrated that the primary route of elimination was not through oxidation, as is common for many amphetamine-like compounds, but through the hydrolysis of the methyl ester group to form ritalinic acid. This study established that ritalinic acid was the major, pharmacologically inactive metabolite, accounting for the vast majority of the excreted drug.

Subsequent research focused on the stereochemical aspects of this metabolic process. It was observed that despite administering a 50:50 racemic mixture of MPH, the plasma concentrations of the d-threo enantiomer were significantly higher than those of the l-threo enantiomer. This led to the crucial discovery that the metabolism was stereoselective. These investigations confirmed that the rapid clearance of l-threo-MPH was due to its preferential hydrolysis to L-threo-ritalinic acid, cementing the latter's importance as a key indicator of the body's processing of the parent drug.

The Engine of Metabolism: Carboxylesterase 1 (CES1)

The stereoselective hydrolysis of methylphenidate is catalyzed almost exclusively by human carboxylesterase 1 (CES1), a serine esterase predominantly expressed in the liver. This enzyme is responsible for the first-pass metabolism that significantly reduces the bioavailability of orally administered MPH.

Mechanism and Enantioselectivity

CES1 exhibits a profound substrate preference for the l-threo enantiomer of methylphenidate. The catalytic efficiency (kcat/Km) of CES1 for l-threo-methylphenidate is approximately 6-7 times greater than for its d-threo counterpart. This enzymatic preference is the primary reason for the rapid elimination of the l-isomer and the resulting higher plasma concentrations of the pharmacologically active d-isomer. The absolute oral bioavailability of l-threo-MPH is consequently very low (~5% or less), compared to ~22-23% for d-threo-MPH. This differential metabolism underscores why the therapeutic effects are driven by the d-enantiomer, while the l-enantiomer is rapidly converted to L-threo-ritalinic acid.

Metabolic Pathway Visualization

The metabolic conversion is a direct hydrolysis of the methyl ester functional group to a carboxylic acid, a reaction that renders the molecule pharmacologically inert and more water-soluble for efficient renal excretion.

Pharmacological Profile: A Confirmed Inactive Metabolite

A critical aspect of L-threo-ritalinic acid is its pharmacological inactivity. The conversion of the methyl ester of MPH to the carboxylic acid of RA drastically alters the molecule's physicochemical properties, particularly its ability to cross the blood-brain barrier and interact with neurotransmitter transporters.

While direct, quantitative binding affinity data for L-threo-ritalinic acid at the dopamine transporter (DAT) and norepinephrine transporter (NET) is not extensively published in comparative studies, it is widely accepted to be pharmacologically inert. The structural change from an ester to a more polar carboxylic acid group prevents effective binding to the active sites of these transporters. For context, the active d-threo-MPH enantiomer exhibits high affinity for these transporters, with reported IC₅₀ values in the nanomolar range, whereas the l-threo-MPH enantiomer has significantly lower affinity. The addition of a charged carboxylate group in ritalinic acid further diminishes any potential for meaningful interaction. This inactivity is a crucial factor in its role as a detoxification product, ensuring that the metabolite does not contribute to the stimulant effects or side effects of the parent drug.

Chemical Synthesis of dl-threo-Ritalinic Acid

While L-threo-ritalinic acid is a metabolite, its racemic form, dl-threo-ritalinic acid, is a key intermediate in the synthesis of methylphenidate. The synthesis can be achieved through a multi-step process starting from basic chemical precursors. Subsequently, chiral resolution techniques can be employed to isolate the desired l-enantiomer if required, though often the racemic mixture is used for further synthesis of racemic MPH.

Synthesis Protocol: From 2-Chloropyridine and Phenylacetonitrile

This protocol outlines a common synthetic route to produce the racemic dl-threo-ritalinic acid. The causality behind this pathway is the robust and well-established nature of nucleophilic aromatic substitution, nitrile hydrolysis, and pyridine ring reduction.

Objective: To synthesize dl-threo-ritalinic acid.

Materials:

-

2-Chloropyridine

-

Phenylacetonitrile (Benzyl cyanide)

-

Sodium amide (NaNH₂) or other strong base

-

Sulfuric Acid (H₂SO₄)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (H₂)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Appropriate solvents (e.g., toluene, water, ethanol)

Methodology:

-

Step 1: Nucleophilic Substitution to form α-Phenyl-α-(2-pyridyl)acetonitrile.

-

Rationale: This step forms the core carbon-carbon bond of the molecule. Phenylacetonitrile is deprotonated by a strong base like sodium amide to form a resonance-stabilized carbanion, which then acts as a nucleophile, displacing the chloride from 2-chloropyridine.

-

In a suitable reaction vessel under an inert atmosphere, dissolve phenylacetonitrile in an anhydrous solvent like toluene.

-

Carefully add sodium amide in portions while controlling the temperature.

-

Add 2-chloropyridine to the reaction mixture and heat to drive the substitution reaction to completion.

-

After cooling, quench the reaction with water and perform a liquid-liquid extraction to isolate the crude α-phenyl-α-(2-pyridyl)acetonitrile. Purify via distillation or chromatography.

-

-

Step 2: Hydrolysis of Nitrile to Amide.

-

Rationale: The nitrile group is converted to a primary amide, which is a precursor to the final carboxylic acid. This is typically achieved via acid-catalyzed hydration.

-

Treat the product from Step 1 with concentrated sulfuric acid.

-

Carefully add water and heat the mixture to facilitate hydrolysis to α-phenyl-α-(2-pyridyl)acetamide.

-

Neutralize the mixture and extract the amide product.

-

-

Step 3: Reduction of Pyridine Ring.

-

Rationale: The aromatic pyridine ring is hydrogenated to a piperidine ring. Adams' catalyst is a highly effective catalyst for this transformation. This step creates the two chiral centers of the molecule, resulting in a mixture of threo and erythro diastereomers.

-

Dissolve the amide from Step 2 in a suitable solvent such as ethanol.

-

Add PtO₂ catalyst and place the mixture in a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas and agitate until hydrogen uptake ceases.

-

Filter off the catalyst to yield a solution containing a mixture of threo- and erythro-α-phenyl-2-piperidineacetamide.

-

-

Step 4: Epimerization and Hydrolysis to dl-threo-Ritalinic Acid.

-

Rationale: The less stable erythro isomer is converted to the more thermodynamically stable threo isomer under basic conditions (epimerization). Simultaneously, the amide is hydrolyzed to the carboxylate.

-

Treat the diastereomeric mixture from Step 3 with a concentrated solution of potassium hydroxide (e.g., 50% KOH in water) and heat to reflux.

-

This harsh basic condition facilitates both the hydrolysis of the amide to the potassium salt of ritalinic acid and the epimerization at the benzylic carbon to favor the threo configuration.

-

After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~6.5.

-

The dl-threo-ritalinic acid will precipitate out of the solution.

-

Filter, wash with cold water, and dry the product to yield pure dl-threo-ritalinic acid.

-

Modern Analytical Methodologies

The accurate quantification of L-threo-ritalinic acid in biological matrices is essential for pharmacokinetic studies, compliance monitoring, and forensic toxicology. Due to its polar nature and the need to distinguish it from its enantiomer and parent drug, the gold-standard technique is chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: The amphoteric nature of ritalinic acid (containing both a basic amine and an acidic carboxylic acid group) makes traditional liquid-liquid extraction inefficient. SPE, particularly using a mixed-mode cation exchange sorbent, provides a robust and clean extraction by exploiting both hydrophobic and ionic interactions.

Protocol: SPE from Human Plasma

-

Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., L-threo-ritalinic acid-d5) and 1 mL of a weak buffer (e.g., 100 mM phosphate buffer, pH 6.0). Vortex to mix.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing:

-

Wash 1: Add 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

-

Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.

-

-

Elution: Elute the ritalinic acid with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the acidic analyte, disrupting its ionic retention on the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Workflow Visualization

Chiral LC-MS/MS Analysis

Rationale: This technique provides the ultimate specificity and sensitivity. A chiral stationary phase physically separates the L- and d-enantiomers, while tandem mass spectrometry provides unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Typical LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC Column | Chiral Stationary Phase (e.g., Astec Chirobiotic V2, 5 µm) | Enables physical separation of L- and d-enantiomers. Vancomycin-based columns are effective for this separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-mode electrospray ionization. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for eluting analytes from the reversed-phase characteristics of the chiral column. |

| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute the polar ritalinic acid while ensuring good peak shape. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical HPLC columns, compatible with ESI sources. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The piperidine nitrogen is readily protonated, making ESI+ the most sensitive mode. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | L-threo-RA: m/z 220.1 → 91.1, 220.1 → 77.1 | Precursor ion [M+H]⁺ is m/z 220.1. Product ions correspond to the tropylium ion (m/z 91.1) and phenyl group (m/z 77.1). |

| L-threo-RA-d5: m/z 225.1 → 96.1 | The mass shift in the internal standard allows for precise quantification, correcting for matrix effects and extraction loss. |

Validation Parameters: A robust method should be validated according to international guidelines, with typical performance characteristics being:

-

Linear Range: 0.5 - 500 ng/mL

-

Limit of Quantification (LOQ): 0.5 ng/mL

-

Accuracy (Bias %): Within ±15%

-

Precision (CV %): <15%

Applications in Scientific and Clinical Fields

-

Biomarker of Compliance and Abuse: Since ritalinic acid is the major metabolite, its presence in urine is a reliable indicator of recent methylphenidate ingestion. In pain management or addiction treatment settings, urine drug screens for ritalinic acid can confirm patient compliance with prescribed MPH. Conversely, its detection can indicate illicit use in forensic investigations.

-

Pharmacokinetic Research: The ratio of parent drug to metabolite, and specifically the ratio of the d- and l-enantiomers of both MPH and RA, provides critical insights into an individual's metabolic capacity, largely governed by CES1 genetics and function.

-

Synthetic Chemistry Intermediate: As previously detailed, dl-threo-ritalinic acid is a pivotal precursor in the industrial synthesis of racemic methylphenidate.

Conclusion

L-threo-Ritalinic acid, far from being a mere metabolic byproduct, is a molecule of significant scientific and clinical importance. Its discovery was instrumental in unraveling the complex, stereoselective pharmacokinetics of methylphenidate. As the pharmacologically inert, primary metabolite, it serves as an indispensable biomarker for assessing drug exposure. The advanced analytical protocols developed for its chiral separation and quantification enable precise characterization in both research and applied settings. For any professional involved in the development, study, or monitoring of methylphenidate, a thorough technical understanding of L-threo-ritalinic acid is not just beneficial, but essential.

References

-

Methylphenidate. (2024). In StatPearls. StatPearls Publishing. [Link]

-

Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (n.d.). U.S. Food and Drug Administration. [Link]

-

Sun, Z., Murry, D. J., Sanghani, S. P., Davis, W. I., Kedishvili, N. Y., Zou, Q., & Bosron, W. F. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469–476. [Link]

-

Zhu, H. J., & Markowitz, J. S. (2009). Carboxylesterase 1 (CES1) catalyzed hydrolysis and transesterification of methylphenidate (MPH) and isopropylphenidate (IPH) in the presence of ethanol. ResearchGate. [Link]

-

Ritalinic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

- US Patent 8,552,030 B2. (2013). Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid.

- US Patent 9,475,770 B2. (2016). Low-temperature synthesis of methylphenidate hydrochloride.

-

Wyss, S., Ametamey, S. M., & Milicevic Sephton, S. (2013). Preparation and structural analysis of (±)-threo-ritalinic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1186–1189. [Link]

-

O'Brien, K. M., et al. (2020). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

-

Faraj, B. A., Israili, Z. H., Perel, J. M., Jenkins, M. L., Holtzman, S. G., Cucinell, S. A., & Dayton, P. G. (1974). Metabolism and disposition of methylphenidate-14C: studies in man and animals. The Journal of Pharmacology and Experimental Therapeutics, 191(3), 535–547. [Link]

-

Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(8), 619–623. [Link]

-

A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. (n.d.). Quick Company. [Link]

-

Methylphenidate Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. (n.d.). University of Saskatchewan Library. [Link]

-

Rosland, S., Oiestad, E. L., Andersen, J. M., & Vindenes, V. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 559–565. [Link]

-

Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical research, 10(1), 14–21. [Link]

-

Peters, F. T., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2007). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 22(9), 684–688. [Link]

-

Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]

-

Lewis, W. G., & Green, S. A. (2002). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of analytical toxicology, 26(8), 580–584. [Link]

-

Chan, Y. P., & Soldin, S. J. (1980). A thin layer chromatographic method for high volume screening of urine for methylphenidate abuse. Therapeutic drug monitoring, 2(4), 365–369. [Link]

A Comprehensive Technical Guide to the Biocatalytic Synthesis of L-threo-Ritalinic Acid from Methylphenidate

Abstract

Methylphenidate (MPH), a chiral pharmaceutical agent, is predominantly metabolized in humans to its inactive metabolite, ritalinic acid (RA). This biotransformation is a highly efficient and stereoselective process, offering a compelling model for enzymatic synthesis. This guide provides an in-depth technical exploration of the biosynthesis of L-threo-Ritalinic Acid from its parent compound, l-threo-methylphenidate. We will dissect the primary enzymatic pathway mediated by Carboxylesterase 1 (CES1A1), explore the nascent potential of microbial transformations, and provide a validated experimental framework for conducting and analyzing this conversion in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking to understand, replicate, or harness this biocatalytic reaction for metabolic studies, reference standard generation, or green chemistry applications.

Introduction

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The commercial drug is typically a racemic mixture of two enantiomers: d-threo-methylphenidate and l-threo-methylphenidate.[2] Extensive pharmacological evidence indicates that the therapeutic activity resides almost exclusively in the d-threo enantiomer.[3][4]

Upon oral administration, methylphenidate undergoes rapid and extensive first-pass metabolism, primarily through de-esterification to form α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[5][6] This hydrolysis renders the compound pharmacologically inactive.[4] The metabolic process is profoundly stereoselective, with the l-threo enantiomer being cleared far more rapidly than its therapeutically active d-threo counterpart.[5] This guide focuses on the specific biotransformation of the l-threo isomer, providing a technical blueprint for the biosynthesis of L-threo-Ritalinic Acid.

Part 1: The Core Enzymatic Pathway: Stereoselective Hydrolysis by Carboxylesterase 1 (CES1A1)

The conversion of methylphenidate to ritalinic acid is a textbook example of efficient, enzyme-driven hydrolysis. This process is almost entirely governed by a single, highly proficient enzyme.

The Biocatalyst: Human Carboxylesterase 1 (CES1A1)

The primary enzyme responsible for the stereoselective metabolism of methylphenidate is human Carboxylesterase 1, specifically the CES1A1 isoform.[5] This serine hydrolase is highly expressed in the human liver, the principal site of MPH metabolism. Its function is to hydrolyze ester-containing compounds, playing a critical role in the detoxification and metabolism of a vast array of xenobiotics, including many therapeutic drugs.

Mechanism of Action and Stereoselectivity

CES1A1 catalyzes the hydrolysis of the methyl ester group of methylphenidate to a carboxylic acid, yielding ritalinic acid. The key feature of this biotransformation is its remarkable stereoselectivity. CES1A1 displays a strong preference for the l-threo enantiomer of methylphenidate over the d-threo enantiomer. This enzymatic bias is the reason for the rapid clearance of the l-isomer from plasma following administration of the racemic mixture.[5]

The catalytic efficiency of CES1A1 for l-methylphenidate is approximately 3.7 to 5.9 times greater than for d-methylphenidate, ensuring the swift and preferential conversion of the l-isomer to L-threo-Ritalinic Acid.[5]

Enzyme Kinetics

The pronounced stereoselectivity of CES1A1 is quantitatively demonstrated by its kinetic parameters for each enantiomer. The catalytic efficiency, represented by the kcat/Km ratio, is significantly higher for the l-threo isomer.

| Enantiomer | kcat/Km (mM⁻¹ min⁻¹) | Relative Efficiency |

| l-threo-Methylphenidate | 7.7 | ~3.7 - 5.9x |

| d-threo-Methylphenidate | 1.3 - 2.1 | 1x |

| Table 1: Comparative catalytic efficiency of recombinant human CES1A1 for methylphenidate enantiomers. Data synthesized from Sun et al. (2004).[5] |

This kinetic data is foundational, explaining from a mechanistic standpoint why L-threo-Ritalinic Acid is the predominantly and rapidly formed metabolite. For researchers, it confirms that using a racemic mixture of MPH as a substrate with CES1A1 will yield a product highly enriched in L-threo-Ritalinic Acid.

Visualization of the Enzymatic Pathway

Caption: Enzymatic conversion of l-threo-methylphenidate by CES1A1.

Part 2: Alternative Biosynthetic Routes & Key Considerations

While CES1A1 is the definitive catalyst in human metabolism, other biological systems present potential, albeit more complex, avenues for this biotransformation.

Microbial Biotransformation: An Emerging Field

Recent research has investigated the role of gut microbiota in methylphenidate metabolism. In silico analyses have identified that several species of gut bacteria, including E. coli, possess genetic homologues to the human CES1 enzyme. Initial in vitro experiments with complex bacterial communities from intestinal samples demonstrated the conversion of MPH to ritalinic acid.

However, this observation comes with a critical caveat. Methylphenidate is susceptible to spontaneous, non-enzymatic hydrolysis, a reaction that is highly dependent on pH. Further studies have suggested that the observed conversion in bacterial cultures may be primarily due to pH shifts caused by bacterial metabolism rather than direct, specific enzymatic activity.

Expert Insight: For drug development professionals, this highlights the importance of evaluating drug stability across the physiological pH range of the gastrointestinal tract. For biosynthesis researchers, it mandates the use of rigorously buffered systems and no-enzyme controls to distinguish true enzymatic conversion from chemical hydrolysis.

Environmental Biodegradation

Studies on the environmental fate of pharmaceuticals have identified bacterial strains, such as Arthrobacter sp. and Nocardioides sp., that can biodegrade ritalinic acid, using it as a source of carbon and nitrogen. While these studies focus on the catabolism of ritalinic acid, they demonstrate that microbial enzymatic machinery capable of interacting with the piperidine backbone exists in nature. This opens a speculative but scientifically valid avenue for future research: screening these or similar microbes for esterase activity capable of performing the initial hydrolysis of methylphenidate itself.

Part 3: Experimental Protocol: Enzymatic Synthesis and Analysis

This section provides a robust framework for the in vitro synthesis of L-threo-Ritalinic Acid using recombinant CES1A1, followed by analytical validation.

Objective

To perform and quantify the stereoselective enzymatic hydrolysis of l-threo-methylphenidate to L-threo-Ritalinic Acid using recombinant human CES1A1, with accurate monitoring via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Visualization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Population Pharmacokinetics of Methylphenidate in Healthy Adults Emphasizing Novel and Known Effects of Several Carboxylesterase 1 (CES1) Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genesight.com [genesight.com]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of L-threo-Ritalinic Acid: A Technical Guide to Unveiling its Structural Landscape

Foreword: Bridging Computation and Chemistry in Drug Metabolite Analysis

In the landscape of modern drug development, understanding the metabolic fate of a therapeutic agent is as crucial as defining its primary pharmacological activity. Metabolites can range from being inert bystanders to active contributors to the therapeutic or toxicological profile of a drug. L-threo-Ritalinic Acid, the primary and inactive metabolite of the widely prescribed psychostimulant methylphenidate (Ritalin), presents a compelling case study for the application of theoretical modeling.[1][2][3] Its inactivity, despite its structural similarity to the parent compound, underscores the subtle yet profound impact of molecular structure on biological function.

This technical guide provides a comprehensive, in-depth exploration of the theoretical modeling of the L-threo-Ritalinic Acid structure. We will move beyond a mere recitation of computational protocols, delving into the rationale behind the selection of specific theoretical methods and parameters. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for applying computational chemistry to elucidate the structural and electronic properties of small molecule metabolites. Our approach is grounded in the principles of scientific integrity, providing a self-validating system where theoretical predictions are rigorously compared against experimental data.

The Significance of L-threo-Ritalinic Acid: A Structural Perspective on Inactivity

Methylphenidate functions primarily by blocking the dopamine and norepinephrine transporters in the central nervous system.[2][4] Its therapeutic effects are largely attributed to the d-threo-enantiomer.[3] The metabolic conversion of methylphenidate to ritalinic acid is primarily mediated by the enzyme carboxylesterase 1 (CES1) through the hydrolysis of the methyl ester group.[1][2] This seemingly minor chemical modification—the transformation of an ester to a carboxylic acid—dramatically alters the molecule's pharmacological profile, rendering L-threo-Ritalinic Acid inactive.[1][3]